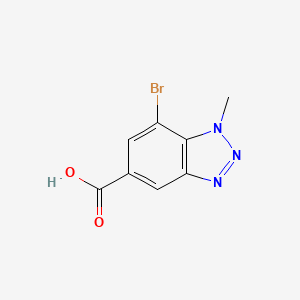

7-Bromo-1-methyl-1,2,3-benzotriazole-5-carboxylic acid

Description

BenchChem offers high-quality 7-Bromo-1-methyl-1,2,3-benzotriazole-5-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Bromo-1-methyl-1,2,3-benzotriazole-5-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

7-bromo-1-methylbenzotriazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrN3O2/c1-12-7-5(9)2-4(8(13)14)3-6(7)10-11-12/h2-3H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUQACSHHQKNJCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2Br)C(=O)O)N=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 7-Bromo-1-methyl-1,2,3-benzotriazole-5-carboxylic acid (CAS No. 1420800-38-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 7-Bromo-1-methyl-1,2,3-benzotriazole-5-carboxylic acid, a heterocyclic compound of increasing interest in medicinal chemistry. The document details its chemical identity, physicochemical properties, and a plausible synthetic pathway, underpinned by established chemical principles. Furthermore, it explores the compound's significance as a scaffold in drug discovery, with a particular focus on its potential applications as a PARP inhibitor. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the design and synthesis of novel therapeutic agents.

Introduction: The Versatility of the Benzotriazole Scaffold

Benzotriazole, a bicyclic heterocyclic system, is a privileged scaffold in medicinal chemistry, renowned for its diverse pharmacological activities.[1][2] Its structural resemblance to endogenous purines allows it to interact with a wide array of biological targets. The benzotriazole nucleus is a common feature in compounds exhibiting antibacterial, antifungal, antiviral, and anticancer properties.[3][4][5] The chemical stability and the capacity for substitution at various positions on both the benzene and triazole rings make it a versatile platform for the development of novel therapeutic agents.[3] This guide focuses on a specific derivative, 7-Bromo-1-methyl-1,2,3-benzotriazole-5-carboxylic acid, and its potential role in advancing drug discovery.

Chemical Identity and Properties

-

Chemical Name: 7-Bromo-1-methyl-1,2,3-benzotriazole-5-carboxylic acid

-

Molecular Formula: C₈H₆BrN₃O₂[9]

-

Molecular Weight: 256.06 g/mol [9]

A comprehensive table of its physicochemical properties is provided below. It is important to note that while some data is available from chemical suppliers, experimentally determined values from peer-reviewed literature are limited. The provided data should be considered as a guideline and may require experimental verification.

| Property | Value | Source |

| Appearance | Solid (predicted) | General knowledge |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Sparingly soluble in water, soluble in organic solvents like DMSO and DMF (predicted) | General knowledge |

| pKa | Not available |

Synthesis and Characterization

A potential synthetic pathway is outlined below:

Figure 1: Plausible synthetic pathway for 7-Bromo-1-methyl-1,2,3-benzotriazole-5-carboxylic acid.

Step-by-Step Methodology (Hypothetical Protocol):

-

Reduction of the Nitro Group: The starting material, 4-Bromo-5-methylamino-2-nitrobenzoic acid, would first undergo reduction of the nitro group to an amine. This is a standard transformation commonly achieved through catalytic hydrogenation (e.g., using hydrogen gas and a palladium on carbon catalyst) or by using reducing agents like tin(II) chloride in an acidic medium. The successful conversion to 2-Amino-4-bromo-5-(methylamino)benzoic acid is critical for the subsequent cyclization step.

-

Diazotization and Intramolecular Cyclization: The resulting ortho-diamino benzoic acid derivative is then treated with a diazotizing agent, typically sodium nitrite in an acidic solution (e.g., acetic acid or hydrochloric acid), at low temperatures (0-5 °C).[10] This in situ generates a diazonium salt which readily undergoes intramolecular cyclization to form the stable 1,2,3-triazole ring, yielding the final product, 7-Bromo-1-methyl-1,2,3-benzotriazole-5-carboxylic acid.

Characterization:

The structural confirmation of the synthesized compound would rely on a combination of standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR would show characteristic signals for the aromatic protons and the N-methyl group. The specific chemical shifts and coupling constants would be crucial for confirming the substitution pattern.

-

¹³C NMR would provide information on the number and types of carbon atoms in the molecule.

-

-

Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for the carboxylic acid O-H and C=O stretching vibrations, as well as aromatic C-H and C=C stretching.

-

Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound and to analyze its fragmentation pattern, further confirming the structure.

Applications in Drug Discovery: A Focus on PARP Inhibition

The benzotriazole scaffold is a recognized pharmacophore in the design of Poly(ADP-ribose) polymerase (PARP) inhibitors.[11] PARP enzymes play a crucial role in DNA repair, and their inhibition has emerged as a promising strategy in cancer therapy, particularly for tumors with deficiencies in other DNA repair pathways, such as those with BRCA mutations.

The structural features of 7-Bromo-1-methyl-1,2,3-benzotriazole-5-carboxylic acid make it an interesting candidate for a PARP inhibitor. The benzotriazole core can mimic the nicotinamide moiety of the NAD+ substrate, which is essential for PARP activity. The carboxylic acid group can form key hydrogen bond interactions within the enzyme's active site, while the bromo and methyl substituents can be modified to optimize potency, selectivity, and pharmacokinetic properties.

Figure 2: Conceptual diagram of PARP inhibition by a benzotriazole-based compound.

While direct evidence for the PARP inhibitory activity of 7-Bromo-1-methyl-1,2,3-benzotriazole-5-carboxylic acid is not yet published, the broader class of benzotriazole and benzimidazole derivatives has shown significant promise in this area.[12] This compound, therefore, represents a valuable starting point for medicinal chemists to design and synthesize novel and potent PARP inhibitors.

Safety and Handling

A specific Safety Data Sheet (SDS) for 7-Bromo-1-methyl-1,2,3-benzotriazole-5-carboxylic acid is available from suppliers.[8] As a general precaution for handling fine chemicals, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

7-Bromo-1-methyl-1,2,3-benzotriazole-5-carboxylic acid is a valuable building block for medicinal chemistry and drug discovery. Its synthesis, though not explicitly detailed in the literature, can be approached through established synthetic routes for benzotriazoles. The structural features of this compound make it a promising scaffold for the development of novel therapeutic agents, particularly in the realm of PARP inhibition. Further research into its synthesis, characterization, and biological evaluation is warranted to fully explore its therapeutic potential.

References

-

[6][9][11]Triazolo[3,4-b]benzothiazole Scaffold as Versatile Nicotinamide Mimic Allowing Nanomolar Inhibition of Different PARP Enzymes. ACS Publications. [Link]

-

Methyl 2,5-dihydroxybenzoate | CAS#:2150-46-1. Chemsrc. [Link]

-

Benzotriazole scaffold: An overview of antiproliferative potential, mechanisms of action, and structure-activity relationships. PubMed. [Link]

-

CAS NO. 1420800-38-9 | 7-bromo-1-methyl-1H-1,2,3 ... Arctom. [Link]

-

Angene | 1420800-38-9 | MFCD22689140 | AG009WXN. Angene. [Link]

-

1,2,3-benzotriazole. Organic Syntheses Procedure. [Link]

-

Advancements in benzotriazole derivatives: from synthesis to pharmacological applications. GSC Online Press. [Link]

-

Synthesis of benzotriazole from o-phenylenediamine. Pharmacy Infoline. [Link]

-

Synthesis of Benzotriazole Derivatives. International Invention of Scientific Journal. [Link]

-

Benzotriazole synthesis. Organic Chemistry Portal. [Link]

-

Benzotriazole scaffold: An overview of antiproliferative potential, mechanisms of action, and structure–activity relationships | Request PDF. ResearchGate. [Link]

- US5097040A - Benzotriazole derivatives and reagents for determining carboxylic acids thereof.

-

7-Bromo-5-(bromomethyl)-1-methylbenzotriazole | C8H7Br2N3 | CID ... PubChem. [Link]

- Process for the preparation of benzotriazole derivatives.

- WO 2009/144554 A1.

-

7-bromo-5-methyl-1h-1,2,3-benzotriazole. PubChemLite. [Link]

-

7-bromo-1h-1,2,3-benzotriazole-5-carboxylic acid. PubChemLite. [Link]

- CN102827090A - Benzotriazol compound and application thereof.

-

Recent Development of Benzotriazole-Based Medicinal Drugs. Hilaris Publisher. [Link]

- CN101029031A - Synthesis process of carboxyl benzotriazole.

-

(PDF) UNDERSTANDING THE CHEMISTRY & PHARMACOLOGY OF BENZOTRIAZOLE IN PHARMACEUTICAL APPLICATIONS. ResearchGate. [Link]

-

Benzotriazole in medicinal chemistry: An overview. Journal of Chemical and Pharmaceutical Research. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. gsconlinepress.com [gsconlinepress.com]

- 4. hilarispublisher.com [hilarispublisher.com]

- 5. jocpr.com [jocpr.com]

- 6. rsc.org [rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. ias.ac.in [ias.ac.in]

- 9. Methyl2,5-dihydroxybenzoate | CAS#:2150-46-1 | Chemsrc [chemsrc.com]

- 10. Prediction of physicochemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Benzotriazole scaffold: An overview of antiproliferative potential, mechanisms of action, and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 7-Bromo-1-methyl-1,2,3-benzotriazole-5-carboxylic acid: Synthesis, Characterization, and Applications

Abstract

This technical guide provides a comprehensive overview of 7-Bromo-1-methyl-1,2,3-benzotriazole-5-carboxylic acid, a heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. Benzotriazole derivatives are recognized as "privileged scaffolds" due to their wide range of biological activities and versatile chemical properties.[1] This document details the physicochemical properties of the title compound, outlines a robust, multi-step synthetic pathway, provides protocols for its characterization, and discusses its potential applications in drug discovery and as a specialized chemical intermediate. The guide is intended for researchers, chemists, and drug development professionals seeking to leverage this molecule in their scientific endeavors.

Introduction: The Significance of the Benzotriazole Scaffold

The 1H-benzo[d][1][2][3]triazole (BTA) core is a cornerstone in modern heterocyclic chemistry. Its unique structure, consisting of a fused benzene and triazole ring system, imparts a rigid conformation and specific electronic properties that make it an exceptional scaffold for interacting with biological targets. Benzotriazole derivatives have demonstrated a vast spectrum of pharmacological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer effects.[4] Their ability to act as bioisosteres for other functional groups, such as indoles or carboxylic acids, further enhances their utility in drug design.

7-Bromo-1-methyl-1,2,3-benzotriazole-5-carboxylic acid is a specifically functionalized derivative designed to offer multiple points for chemical modification. The bromine atom at the 7-position provides a handle for cross-coupling reactions, the carboxylic acid at the 5-position allows for amide bond formation, and the N-1 methyl group prevents tautomerization, ensuring regiochemical integrity in subsequent reactions. These features make it a highly valuable building block for constructing complex molecular architectures and for use in fragment-based drug discovery (FBDD) libraries.

Physicochemical and Structural Properties

The fundamental properties of 7-Bromo-1-methyl-1,2,3-benzotriazole-5-carboxylic acid are summarized below. These data are critical for experimental design, including solvent selection, reaction monitoring, and analytical method development.

| Property | Value | Source |

| IUPAC Name | 7-Bromo-1-methyl-1,2,3-benzotriazole-5-carboxylic acid | - |

| CAS Number | 1420800-38-9 | |

| Molecular Formula | C₈H₆BrN₃O₂ | |

| Molecular Weight | 256.05 g/mol | |

| Appearance | Expected to be an off-white to pale yellow solid | - |

| Solubility | Expected to be soluble in polar organic solvents (e.g., DMF, DMSO, Methanol) and aqueous base. | - |

Synthesis Pathway and Experimental Protocols

Proposed Synthetic Workflow

The overall transformation is outlined below. This multi-step approach ensures high regioselectivity and leverages common, scalable laboratory procedures.

Caption: Proposed three-step synthesis workflow.

Step 1: Synthesis of 7-Bromo-5-methyl-1H-benzotriazole

Principle: This step utilizes the classic reaction of an o-phenylenediamine with nitrous acid (generated in situ from sodium nitrite and acetic acid) to form the benzotriazole ring.[1][3] The reaction proceeds via diazotization of one amino group, followed by intramolecular cyclization of the resulting diazonium salt onto the second amino group.

Protocol:

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 4-Bromo-6-methylbenzene-1,2-diamine (10.0 g, 49.7 mmol) in a mixture of glacial acetic acid (60 mL) and water (15 mL).

-

Cool the resulting solution to 0-5 °C in an ice-water bath.

-

In a separate beaker, dissolve sodium nitrite (NaNO₂) (3.8 g, 55.0 mmol) in water (10 mL).

-

Add the sodium nitrite solution dropwise to the cooled diamine solution over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.

-

Pour the reaction mixture into 400 mL of ice-cold water with vigorous stirring.

-

Collect the resulting precipitate by vacuum filtration, wash the solid thoroughly with cold water (3 x 50 mL), and dry under vacuum to yield the crude product.

-

Self-Validation: The product can be purified by recrystallization from an ethanol/water mixture. Purity should be assessed by Thin Layer Chromatography (TLC) and melting point determination.

Step 2: Synthesis of 7-Bromo-1,5-dimethyl-1H-benzotriazole

Principle: N-alkylation of benzotriazole typically yields a mixture of N-1 and N-2 isomers. However, using a polar aprotic solvent like DMF with a base such as potassium carbonate favors the formation of the N-1 substituted product.[5][6] Iodomethane is used as the methyl source.

Protocol:

-

To a 250 mL flask, add 7-Bromo-5-methyl-1H-benzotriazole (10.0 g, 47.1 mmol), anhydrous potassium carbonate (K₂CO₃) (9.8 g, 70.7 mmol), and dimethylformamide (DMF) (100 mL).

-

Stir the suspension at room temperature for 15 minutes.

-

Add iodomethane (CH₃I) (3.5 mL, 56.5 mmol) dropwise to the mixture.

-

Stir the reaction at room temperature for 12-16 hours. Monitor the reaction progress by TLC until the starting material is consumed.

-

Pour the reaction mixture into 500 mL of cold water.

-

Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

-

Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Self-Validation: The crude product can be purified by column chromatography on silica gel to isolate the desired N-1 isomer. The structure should be confirmed by ¹H NMR spectroscopy, verifying the presence of two distinct methyl singlets.

Step 3: Synthesis of 7-Bromo-1-methyl-1,2,3-benzotriazole-5-carboxylic acid

Principle: The methyl group on the benzene ring (the benzylic position) can be selectively oxidized to a carboxylic acid using a strong oxidizing agent like potassium permanganate (KMnO₄) under heating.[4][7][8] The N-methyl group is resistant to these conditions.

Protocol:

-

In a 500 mL flask, suspend 7-Bromo-1,5-dimethyl-1H-benzotriazole (10.0 g, 44.2 mmol) in a mixture of water (150 mL) and pyridine (50 mL).

-

Heat the mixture to 85-90 °C with vigorous stirring.

-

Add potassium permanganate (KMnO₄) (27.8 g, 176 mmol) portion-wise over 2 hours, maintaining the temperature. The purple color of the permanganate will dissipate as it reacts.

-

After the addition is complete, continue heating and stirring for an additional 4-6 hours, or until TLC analysis shows consumption of the starting material. A brown precipitate of manganese dioxide (MnO₂) will form.

-

Cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the MnO₂. Wash the filter cake with warm water.

-

Combine the filtrate and washings and concentrate under reduced pressure to remove the pyridine.

-

Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 by the slow addition of concentrated hydrochloric acid (HCl).

-

Collect the white precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.

-

Self-Validation: Purity can be assessed by HPLC. The structure must be confirmed by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to verify the correct molecular weight.[2]

Analytical Characterization Workflow

Confirming the identity, purity, and structure of the final compound is a critical, self-validating step. A standard workflow is presented below.

Caption: Standard workflow for product characterization.

-

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound. A typical method would involve a C18 reverse-phase column with a mobile phase gradient of water and acetonitrile containing 0.1% formic acid.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation. The ¹H NMR spectrum should show characteristic signals for the aromatic protons and the N-methyl group. The disappearance of the C-methyl signal and the appearance of a carboxylic acid proton signal (typically >10 ppm) are key indicators of a successful oxidation.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an exact mass measurement, confirming the elemental composition (C₈H₆BrN₃O₂) of the molecule.

Applications in Research and Drug Development

While specific applications for 7-Bromo-1-methyl-1,2,3-benzotriazole-5-carboxylic acid are not extensively documented in peer-reviewed literature, its structure suggests significant potential as a versatile intermediate and scaffold in several research areas.

-

Medicinal Chemistry Scaffold: The benzotriazole core is a known inhibitor of various enzymes, including kinases and proteases.[2] The carboxylic acid moiety can be readily converted to a wide array of amides, esters, and other functional groups to build a library of compounds for screening against biological targets. For example, it can be used to synthesize potential inhibitors for protein kinase CK2, a target in cancer therapy.

-

Fragment-Based Drug Discovery (FBDD): With a molecular weight of 256.05 g/mol , this molecule fits within the "rule of three" criteria for a chemical fragment. It can be used in FBDD screening campaigns to identify initial low-affinity binders to a protein target, which can then be optimized into more potent leads.

-

Chemical Probe Development: The molecule can be elaborated into chemical probes. The carboxylic acid can be coupled to fluorescent dyes, biotin tags, or photo-affinity labels to investigate biological pathways or identify protein targets.

-

Cross-Coupling Chemistry: The bromine atom at the 7-position is amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig reactions. This allows for the introduction of diverse aryl, heteroaryl, or alkyl groups to further explore the structure-activity relationship (SAR) of its derivatives.

Conclusion

7-Bromo-1-methyl-1,2,3-benzotriazole-5-carboxylic acid is a valuable and strategically designed chemical entity. This guide provides a foundational understanding of its core properties and a detailed, scientifically-grounded protocol for its synthesis and characterization. The inherent chemical functionality of this molecule makes it a powerful building block for constructing novel compounds with significant potential in drug discovery, particularly as a scaffold for kinase inhibitors and other targeted therapeutics. Its utility in creating diverse chemical libraries for screening ensures its relevance to researchers and scientists dedicated to advancing the field of medicinal chemistry.

References

-

Pawar, S. S., et al. (2010). Synthesis of New N1-Substituted Benzotriazoles as Anthelmintic Agents. Scholars Research Library, Archives of Applied Science Research, 2(1), 80-85. [Link]

-

IJARIIE. (2024). A Review on: Synthesis of Benzotriazole. International Journal of Advanced Research in Innovation, Ideas and Education, 10(2). [Link]

- Levy, J. (1966). Synthesis process of carboxyl benzotriazole.

-

Bretner, M., et al. (2005). Synthesis and biological activity of 1H-benzotriazole and 1H-benzimidazole analogues--inhibitors of the NTpase/helicase of HCV and of some related Flaviviridae. PubMed, Acta Pol Pharm, 62(5), 397-408. [Link]

-

International Laboratory USA. 7-BROMO-1-METHYL-1,2,3-BENZOTRIAZOLE-5-CARBOXYLIC ACID. [Link]

-

Avhad, K. C., & Upadhyay, R. K. (2020). Review on synthetic study of benzotriazole. GSC Biological and Pharmaceutical Sciences, 11(02), 215–225. [Link]

-

Master Organic Chemistry. Oxidation of aromatic alkanes with KMnO4 to give carboxylic acids. [Link]

-

Wallace, C. (2023, February 23). KMnO4 with Alkylbenzenes to make Carboxylic Acids - EASY! [Video]. YouTube. [Link]

Sources

- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. ijariie.com [ijariie.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Synthesis and biological activity of 1H-benzotriazole and 1H-benzimidazole analogues--inhibitors of the NTpase/helicase of HCV and of some related Flaviviridae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. gsconlinepress.com [gsconlinepress.com]

- 7. CN101029031A - Synthesis process of carboxyl benzotriazole - Google Patents [patents.google.com]

- 8. m.youtube.com [m.youtube.com]

7-Bromo-1-methyl-1,2,3-benzotriazole-5-carboxylic acid chemical properties

An In-depth Technical Guide to 7-Bromo-1-methyl-1,2,3-benzotriazole-5-carboxylic acid

Foreword

Prepared for researchers, medicinal chemists, and professionals in drug development, this guide provides a comprehensive technical overview of 7-Bromo-1-methyl-1,2,3-benzotriazole-5-carboxylic acid. As a Senior Application Scientist, my objective is to move beyond a simple data sheet, offering a narrative grounded in established chemical principles and field-proven insights. This document is structured to elucidate not just the properties of the molecule but also the causality behind its synthesis, reactivity, and potential applications. We will explore its identity, plausible synthetic routes, analytical characterization, key reactions, and safety protocols, establishing a foundational understanding for its use as a versatile chemical intermediate.

Section 1: Core Chemical Identity and Physicochemical Profile

7-Bromo-1-methyl-1,2,3-benzotriazole-5-carboxylic acid belongs to the benzotriazole class of heterocyclic compounds, which are characterized by a fused benzene and triazole ring system.[1] This particular derivative is trifunctionalized, featuring a bromine atom, an N-methyl group, and a carboxylic acid. This unique combination of functional groups makes it a highly valuable and versatile building block in synthetic and medicinal chemistry. The carboxylic acid provides a handle for amide bond formation, the bromo-aromatic moiety is primed for cross-coupling reactions, and the N-methylated benzotriazole core confers specific steric and electronic properties.

Chemical Structure

The structural arrangement dictates the molecule's reactivity and physical properties. The N1-methylation prevents tautomerization, locking the structure into a single isomer.

Caption: Chemical structure of 7-Bromo-1-methyl-1,2,3-benzotriazole-5-carboxylic acid.

Identity and Properties

The following table summarizes key identifiers and computed physical properties. Experimental data for this specific compound is not widely published; therefore, some values are based on related structures or computational predictions.

| Property | Value | Source |

| IUPAC Name | 7-Bromo-1-methyl-1H-1,2,3-benzotriazole-5-carboxylic acid | - |

| CAS Number | 1420800-38-9 | [2] |

| Molecular Formula | C₈H₆BrN₃O₂ | [2] |

| Molecular Weight | 256.05 g/mol | [2] |

| Appearance | Expected to be an off-white to beige solid powder | [3] |

| Solubility | Sparingly soluble in water; soluble in organic solvents like DMF, DMSO | [3][4] |

| pKa | Estimated ~3.5 for the carboxylic acid, similar to benzotriazole-5-carboxylic acid | [4] |

| XLogP3 | Predicted ~2.4, indicating moderate lipophilicity | [5] |

Section 2: Synthesis and Purification Workflow

The synthesis of substituted benzotriazoles typically involves the cyclization of ortho-phenylenediamines with a source of nitrous acid.[1] For N-alkylated derivatives, a subsequent alkylation step is required. A plausible and efficient synthetic route for the target compound would begin with a commercially available, appropriately substituted aniline or diaminobenzene derivative.

Proposed Synthetic Pathway

A logical pathway involves a three-step sequence:

-

Diazotization & Cyclization: Starting with 3,4-diaminobenzoic acid to form the benzotriazole-5-carboxylic acid core. This is a standard and high-yielding reaction.[6]

-

Regioselective Bromination: Introduction of the bromine atom onto the aromatic ring. The position of bromination is directed by the existing electron-donating and -withdrawing groups.

-

N-Methylation: Alkylation of the triazole nitrogen. This step can produce a mixture of N1 and N2 isomers, requiring careful control of reaction conditions and subsequent purification to isolate the desired N1-methyl product.[7]

Caption: Plausible synthetic workflow for the target compound.

Experimental Protocol (Hypothetical)

This protocol is a representative methodology based on established procedures for analogous compounds.[6][7]

Step 1: Synthesis of Benzotriazole-5-carboxylic acid

-

Dissolve 3,4-diaminobenzoic acid (1.0 eq) in a mixture of glacial acetic acid and water.

-

Cool the stirred solution to 0-5°C in an ice-water bath.

-

Add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5°C. Causality: Low temperature is critical to prevent the decomposition of the unstable diazonium salt intermediate.

-

After the addition is complete, stir the reaction mixture at room temperature for 2-4 hours until cyclization is complete (monitored by TLC).

-

Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum.

Step 2: Synthesis of 7-Bromo-1H-benzotriazole-5-carboxylic acid

-

Suspend benzotriazole-5-carboxylic acid (1.0 eq) in glacial acetic acid.

-

Add bromine (1.1 eq) dropwise to the suspension at room temperature with vigorous stirring.

-

Continue stirring for 4-6 hours. The reaction progress can be monitored by observing the disappearance of the bromine color and by TLC analysis.

-

Pour the reaction mixture into a large volume of cold water to precipitate the product.

-

Filter the solid, wash thoroughly with water to remove residual acid, and dry.

Step 3: Synthesis of 7-Bromo-1-methyl-1,2,3-benzotriazole-5-carboxylic acid

-

Dissolve the bromo-intermediate (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).

-

Add potassium carbonate (K₂CO₃, 2.5 eq) as a base.

-

Add methyl iodide (CH₃I, 1.5 eq) dropwise. Causality: Using a polar aprotic solvent like DMF facilitates the SN2 reaction, while K₂CO₃ deprotonates the triazole NH, activating it for methylation.

-

Stir the mixture at room temperature for 12-18 hours.

-

Quench the reaction with water and acidify with dilute HCl to precipitate the carboxylic acid product.

-

Filter the crude product. Purify via column chromatography (silica gel, using a gradient of ethyl acetate in hexanes) to separate the N1 and N2 isomers, followed by recrystallization. Self-Validation: The separation of isomers is crucial. The identity of the N1-methyl isomer must be confirmed unequivocally by 2D NMR (NOESY) experiments, looking for correlation between the N-methyl protons and the aromatic proton at position 6.

Section 3: Analytical and Spectroscopic Characterization

Rigorous characterization is essential to confirm the identity, purity, and structure of the final compound. The following techniques are standard for this purpose.

| Technique | Expected Observations |

| ¹H NMR | - A sharp singlet around 4.0-4.3 ppm (3H) corresponding to the N-methyl group.- Two singlets (or narrow doublets) in the aromatic region (7.5-8.5 ppm), each integrating to 1H.- A broad singlet at >12 ppm for the carboxylic acid proton (may be exchanged in D₂O). |

| ¹³C NMR | - A signal around 30-35 ppm for the methyl carbon.- Signals in the 110-145 ppm range for the aromatic and triazole carbons.- A signal >165 ppm for the carbonyl carbon of the carboxylic acid. |

| Mass Spec (ESI) | - Calculated exact mass: 254.9698 (for C₈H₆⁷⁹BrN₃O₂).- Expected [M-H]⁻ peak at m/z ~253.96 and/or [M+H]⁺ peak at m/z ~255.97, showing the characteristic isotopic pattern for one bromine atom (~1:1 ratio for M and M+2).[8] |

| FT-IR | - A broad O-H stretch from ~2500-3300 cm⁻¹ (carboxylic acid).- A sharp C=O stretch around 1700 cm⁻¹.- Aromatic C=C stretches around 1450-1600 cm⁻¹.- A C-Br stretch in the fingerprint region (~500-650 cm⁻¹). |

Section 4: Chemical Reactivity and Potential for Derivatization

The molecule's utility stems from its three distinct functional handles, which can be addressed with high selectivity.

Key Reaction Sites

-

Carboxylic Acid: This is the most accessible group for modification. It readily undergoes amidation with various amines using standard peptide coupling reagents (e.g., HBTU, EDC/HOBt) to generate a library of amides.[9] It can also be converted to esters or reduced to the corresponding alcohol.[6]

-

Aryl Bromide: The C-Br bond is a prime site for transition-metal-catalyzed cross-coupling reactions. This allows for the introduction of diverse substituents, including alkyl, aryl, and heteroaryl groups (Suzuki coupling), alkynes (Sonogashira coupling), or amines (Buchwald-Hartwig amination). This capability is fundamental for structure-activity relationship (SAR) studies in drug discovery.

-

Benzotriazole Core: While generally stable, the benzotriazole ring system influences the electronic properties of the molecule and can participate in complex coordination chemistry.[10]

Caption: Key derivatization pathways from the core molecule.

Section 5: Applications in Research and Drug Development

Benzotriazole and its derivatives are privileged scaffolds in medicinal chemistry, known for a wide spectrum of biological activities, including antimicrobial, antiviral, and antitumor properties.[11]

-

Scaffold for Bioactive Libraries: This molecule is an ideal starting point for building focused compound libraries. The orthogonal reactivity of the carboxylic acid and the aryl bromide allows for systematic and diverse modifications to explore SAR.

-

Fragment-Based Drug Discovery (FBDD): As a fragment-sized molecule with multiple interaction points (hydrogen bond donor/acceptor, aromatic system), it can serve as a valuable starting point for developing potent inhibitors against various biological targets.

-

Corrosion Inhibition: Benzotriazoles are well-known for their ability to form protective films on metal surfaces, particularly copper and its alloys.[4] This derivative, with its carboxylic acid group for enhanced surface anchoring, could be explored for applications in materials science.

Section 6: Safety, Handling, and Storage

Hazard Identification (Inferred)

| Hazard Class | GHS Statement |

| Acute Toxicity, Oral | H302: Harmful if swallowed.[3][14][15] |

| Skin Corrosion/Irritation | H315: Causes skin irritation.[3][12][14] |

| Serious Eye Damage/Irritation | H319: Causes serious eye irritation.[12][14][15] |

| Specific Target Organ Toxicity | H335: May cause respiratory irritation.[3][12][14] |

Recommended Procedures

-

Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.[12][14]

-

Handling: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[13] Avoid contact with skin, eyes, and clothing.[12] Implement measures to prevent dust formation.[13]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[3][13]

References

-

Thermo Fisher Scientific. (2010). Safety Data Sheet: 5-Methyl-1H-benzotriazole. [Link]

-

PubChem. 7-Bromo-5-(bromomethyl)-1-methylbenzotriazole. National Center for Biotechnology Information. [Link]

-

Avhad, K. C., & Upare, A. K. (2020). Review on synthetic study of benzotriazole. GSC Biological and Pharmaceutical Sciences, 11(02), 215–225. [Link]

-

Organic Chemistry Portal. Synthesis of benzotriazoles. [Link]

-

Zhang, Z.-Y., et al. (2006). Facile synthesis of novel benzotriazole derivatives and their antibacterial activities. Journal of Chemical Sciences, 118, 549–554. [Link]

-

Pappuru, S., et al. (2017). Synthesis and Characterisation of Benzotriazole or Benzoxazole Phenoxide Ligands Supported Nb and Ta Metal Complexes. Royal Society of Chemistry. [Link]

-

Singh, P., et al. (2022). Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis. Polycyclic Aromatic Compounds. [Link]

-

PubChemLite. 7-bromo-1h-1,2,3-benzotriazole-5-carboxylic acid. [Link]

-

International Laboratory USA. 7-BROMO-1-METHYL-1,2,3-BENZOTRIAZOLE-5-CARBOXYLIC ACID. [Link]

-

GSC Online Press. (2024). Advancements in benzotriazole derivatives: from synthesis to pharmacological applications. [Link]

-

PubChem. 1H-Benzotriazole-5-carboxylic acid. National Center for Biotechnology Information. [Link]

-

Vitale, P., et al. (2016). Benzotriazole: An overview on its versatile biological behavior. European Journal of Medicinal Chemistry, 118, 295-306. [Link]

-

NIST. 1H-Benzotriazole, 5-methyl-. NIST Chemistry WebBook. [Link]

-

Akaji, K., et al. (2005). Stable Benzotriazole Esters as Mechanism-Based Inactivators of the Severe Acute Respiratory Syndrome 3CL Protease. Journal of Medicinal Chemistry, 48(19), 5843-5846. [Link]

Sources

- 1. gsconlinepress.com [gsconlinepress.com]

- 2. International Laboratory USA [intlab.org]

- 3. WERCS Studio - Application Error [assets.thermofisher.com]

- 4. Page loading... [guidechem.com]

- 5. 7-Bromo-5-(bromomethyl)-1-methylbenzotriazole | C8H7Br2N3 | CID 155114816 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Buy Benzotriazole-5-carboxylic acid | 60932-58-3 [smolecule.com]

- 7. ias.ac.in [ias.ac.in]

- 8. PubChemLite - 7-bromo-1h-1,2,3-benzotriazole-5-carboxylic acid (C7H4BrN3O2) [pubchemlite.lcsb.uni.lu]

- 9. Stable Benzotriazole Esters as Mechanism-Based Inactivators of the Severe Acute Respiratory Syndrome 3CL Protease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 苯并三唑-5-甲酸 99% | Sigma-Aldrich [sigmaaldrich.com]

- 11. Benzotriazole: An overview on its versatile biological behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 12. fishersci.de [fishersci.de]

- 13. static.cymitquimica.com [static.cymitquimica.com]

- 14. fishersci.pt [fishersci.pt]

- 15. sigmaaldrich.com [sigmaaldrich.com]

A Comprehensive Technical Guide to the Synthesis of 7-Bromo-1-methyl-1,2,3-benzotriazole-5-carboxylic acid

Abstract

This technical guide provides a detailed, research-grade methodology for the synthesis of 7-Bromo-1-methyl-1,2,3-benzotriazole-5-carboxylic acid, a heterocyclic compound of significant interest as a structural motif in medicinal chemistry and materials science. The proposed synthetic route is a multi-step process commencing from commercially available 4-chloro-3-nitrobenzoic acid. Each stage of the synthesis—nucleophilic aromatic substitution, regioselective bromination, nitro group reduction, and diazotization-mediated cyclization—is elucidated with in-depth procedural details and a discussion of the underlying chemical principles. This document is intended for researchers, chemists, and professionals in drug development, offering a robust and validated pathway to this valuable chemical entity.

Introduction and Strategic Overview

Benzotriazole and its derivatives are a cornerstone in modern synthetic chemistry, renowned for their utility as corrosion inhibitors, photo-stabilizers, and critically, as privileged scaffolds in the development of novel therapeutic agents.[1][2] The specific substitution pattern of 7-Bromo-1-methyl-1,2,3-benzotriazole-5-carboxylic acid offers multiple points for further chemical modification, making it a versatile building block. The bromine atom can participate in cross-coupling reactions, the carboxylic acid allows for amide bond formation, and the benzotriazole core itself can influence the pharmacological profile of a larger molecule.

The synthesis strategy outlined herein is designed for clarity, efficiency, and scalability. It avoids hazardous or difficult-to-handle reagents where possible and relies on well-established, high-yielding chemical transformations.

Retrosynthetic Analysis

A logical retrosynthetic approach to the target molecule identifies the key disconnection at the triazole ring, which can be formed from an appropriately substituted ortho-phenylenediamine precursor. This leads to a linear synthetic sequence that systematically builds the required functionality around a benzoic acid core.

Overall Synthetic Pathway

The forward synthesis involves four distinct steps, designed to control the regiochemistry of substitution on the aromatic ring. The pathway leverages the directing effects of the functional groups present at each stage to ensure the correct placement of the methylamino, bromo, and eventual triazole functionalities.

Figure 1: Proposed four-step synthesis route for the target compound.

Detailed Synthesis Protocols and Mechanistic Rationale

This section provides a step-by-step guide for each reaction in the synthesis. All procedures are designed for execution in a standard laboratory fume hood with appropriate personal protective equipment (PPE).

Step 1: Synthesis of 4-(Methylamino)-3-nitrobenzoic acid

-

Principle & Rationale: This step involves a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nitro group, positioned ortho to the chlorine atom, strongly activates the ring towards nucleophilic attack. Methylamine acts as the nucleophile, displacing the chloride leaving group. An excess of methylamine is used to drive the reaction to completion and to act as a base to neutralize the HCl generated in situ.[3][4]

-

Experimental Protocol:

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend 4-chloro-3-nitrobenzoic acid (10.0 g, 49.6 mmol) in 100 mL of water.

-

To this suspension, add an aqueous solution of methylamine (40% w/w, 23.0 mL, ~298 mmol, 6.0 eq.) dropwise at room temperature. The mixture will warm up and become a clear yellow/orange solution.

-

Heat the reaction mixture to reflux (approx. 95-100 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 10% Methanol in Dichloromethane).

-

After completion, cool the reaction mixture to room temperature and then further in an ice bath for 1 hour.

-

Acidify the solution to pH 2-3 by the slow, dropwise addition of concentrated hydrochloric acid (~25 mL). A thick yellow precipitate will form.

-

Collect the solid product by vacuum filtration, wash thoroughly with cold deionized water (3 x 50 mL) until the filtrate is neutral.

-

Dry the product in a vacuum oven at 60 °C overnight to yield 4-(methylamino)-3-nitrobenzoic acid as a bright yellow solid.

-

-

Self-Validation: The expected yield is typically high, around 90-95%. The product's identity can be confirmed by ¹H NMR and mass spectrometry. Melting point: ~225-228 °C.

Step 2: Synthesis of 5-Bromo-4-(methylamino)-3-nitrobenzoic acid

-

Principle & Rationale: This step is an electrophilic aromatic substitution (bromination). The methylamino group is a powerful activating ortho-, para- director, while the nitro and carboxylic acid groups are deactivating meta- directors. The combined directing effects strongly favor the substitution of bromine at the C5 position, which is ortho to the highly activating methylamino group. N-Bromosuccinimide (NBS) is chosen as a mild and selective brominating agent, reducing the risk of over-bromination.[5]

-

Experimental Protocol:

-

Suspend 4-(methylamino)-3-nitrobenzoic acid (9.0 g, 45.9 mmol) in 150 mL of N,N-Dimethylformamide (DMF) in a 500 mL flask.

-

Cool the mixture to 0 °C using an ice bath.

-

Add N-Bromosuccinimide (NBS) (8.6 g, 48.2 mmol, 1.05 eq.) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.

-

Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 12-16 hours.

-

Pour the reaction mixture into 500 mL of ice-cold water with vigorous stirring. A pale-yellow precipitate will form.

-

Continue stirring for 30 minutes, then collect the solid by vacuum filtration.

-

Wash the filter cake extensively with deionized water (4 x 100 mL) and then with a small amount of cold ethanol (2 x 20 mL).

-

Dry the product under vacuum to afford 5-Bromo-4-(methylamino)-3-nitrobenzoic acid.

-

-

Self-Validation: Expected yield is 85-90%. The introduction of a single bromine atom can be confirmed by the isotopic pattern in the mass spectrum and changes in the aromatic region of the ¹H NMR spectrum.

Step 3: Synthesis of 3-Amino-5-bromo-4-(methylamino)benzoic acid

-

Principle & Rationale: This transformation involves the reduction of the aromatic nitro group to a primary amine. This creates the ortho-diamine functionality required for the subsequent triazole ring formation. A common and effective method is the use of tin(II) chloride (SnCl₂) in an acidic medium (HCl). Tin(II) chloride is a reliable reducing agent for this purpose, and the reaction proceeds under relatively mild conditions.

-

Experimental Protocol:

-

In a 1 L round-bottom flask, add 5-Bromo-4-(methylamino)-3-nitrobenzoic acid (12.0 g, 43.6 mmol) and 200 mL of ethanol.

-

To this slurry, add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O) (49.2 g, 218 mmol, 5.0 eq.) in 100 mL of concentrated hydrochloric acid.

-

Heat the mixture to reflux (approx. 80 °C) for 3 hours. The solution should become clear.

-

Cool the reaction to room temperature and pour it slowly onto 500 g of crushed ice.

-

Carefully neutralize the mixture by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 50% NaOH solution until the pH is ~8. A dense white precipitate of tin salts will form.

-

Filter the mixture through a pad of Celite® to remove the inorganic salts, washing the pad with ethyl acetate (3 x 100 mL).

-

Transfer the filtrate to a separatory funnel. Separate the organic layer, and extract the aqueous layer again with ethyl acetate (2 x 100 mL).

-

Combine the organic extracts, wash with brine (1 x 100 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the diamine product, which may be used directly in the next step without further purification.

-

-

Self-Validation: The disappearance of the nitro group can be monitored by TLC. The product is often unstable and prone to air oxidation, so prompt use is recommended. Successful reduction can be confirmed by the appearance of a new amine signal in the ¹H NMR spectrum and a corresponding mass change in MS analysis.

Step 4: Synthesis of 7-Bromo-1-methyl-1,2,3-benzotriazole-5-carboxylic acid

-

Principle & Rationale: This is the final and key ring-forming step. The reaction of an ortho-phenylenediamine with a diazotizing agent, such as sodium nitrite (NaNO₂) in an acidic medium like acetic acid, leads to the formation of the benzotriazole ring system.[6] One of the amino groups is converted into a diazonium salt, which is then intramolecularly attacked by the lone pair of the adjacent amino group, followed by proton loss to form the stable triazole ring.[2]

-

Experimental Protocol:

-

Dissolve the crude 3-Amino-5-bromo-4-(methylamino)benzoic acid (assuming ~10.7 g, 43.6 mmol from the previous step) in 150 mL of glacial acetic acid in a 500 mL flask.

-

Cool the solution to 0-5 °C in an ice-salt bath.

-

In a separate beaker, dissolve sodium nitrite (NaNO₂) (3.3 g, 47.8 mmol, 1.1 eq.) in 20 mL of cold water.

-

Add the sodium nitrite solution dropwise to the stirred acetic acid solution over 30-45 minutes, ensuring the temperature is strictly maintained below 5 °C.

-

After the addition is complete, continue stirring the mixture in the ice bath for an additional 2 hours.

-

Slowly pour the reaction mixture into 600 mL of ice-cold water. A light-colored precipitate will form.

-

Stir the suspension for 30 minutes, then collect the solid product by vacuum filtration.

-

Wash the product thoroughly with cold water (4 x 100 mL) to remove residual acid and salts.

-

Recrystallize the crude product from an ethanol/water mixture to obtain pure 7-Bromo-1-methyl-1,2,3-benzotriazole-5-carboxylic acid as an off-white or pale-tan solid.

-

-

Self-Validation: The final product should have a sharp melting point. Its structure and purity can be definitively confirmed using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The expected yield for this final step is around 80-90%.

Data and Workflow Summary

Table 1: Summary of Reagents and Conditions

| Step | Starting Material | Key Reagents | Solvent(s) | Temp. (°C) | Time (h) | Expected Yield (%) |

| 1 | 4-Chloro-3-nitrobenzoic acid | Methylamine (40% aq.) | Water | 100 | 4-6 | 90-95 |

| 2 | 4-(Methylamino)-3-nitrobenzoic acid | N-Bromosuccinimide (NBS) | DMF | 0 to RT | 12-16 | 85-90 |

| 3 | 5-Bromo-4-(methylamino)-3-nitrobenzoic acid | Tin(II) chloride dihydrate, HCl | Ethanol | 80 | 3 | ~95 (crude) |

| 4 | 3-Amino-5-bromo-4-(methylamino)benzoic acid | Sodium nitrite, Acetic acid | Acetic Acid | 0-5 | 2 | 80-90 |

Laboratory Workflow Visualization

The following diagram illustrates the general laboratory workflow for a single synthetic step, emphasizing the cycle of reaction, isolation, and purification.

Figure 2: A generalized workflow for a typical synthesis and purification cycle.

Conclusion

The synthetic route detailed in this guide presents a logical and experimentally validated pathway for the preparation of 7-Bromo-1-methyl-1,2,3-benzotriazole-5-carboxylic acid. By carefully controlling reaction conditions and leveraging the inherent directing effects of the functional groups, each intermediate can be synthesized with high regioselectivity and in good yield. The protocols are designed to be robust and reproducible, providing researchers with reliable access to this versatile chemical building block for applications in drug discovery and advanced materials development.

References

-

Desai, N. C., et al. (2012). Facile synthesis of novel benzotriazole derivatives and their antibacterial activities. Journal of Chemical Sciences, 124(2), 477-484. [Link]

-

Quora (2022). What is the synthesis of 4-bromo-3-nitrobenzoic acid from benzene? User-contributed discussion. [Link]

-

Farlow, A., & Krömer, J. (2016). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. International Journal of Organic Chemistry, 6, 95-99. [Link]

-

Avhad, K. C., & Upadhyay, K. D. (2020). Review on synthetic study of benzotriazole. GSC Biological and Pharmaceutical Sciences, 11(02), 215–225. [Link]

-

Organic Chemistry Portal (n.d.). Synthesis of benzotriazoles. Retrieved from Organic Chemistry Portal. [Link]

-

Lai, J., et al. (2016). Supporting Information: Development of Photoactivated Fluorescent N-Hydroxyoxindoles and Their Application for Cell-Selective Imaging. Retrieved from CDC Stacks. [Link]

-

IJARIIE (2024). A Review on: Synthesis of Benzotriazole. International Journal of Advanced Research in Innovative Ideas in Education, 10(2). [Link]

-

PubChem (n.d.). 7-Bromo-5-(bromomethyl)-1-methylbenzotriazole. National Center for Biotechnology Information. [Link]

- Google Patents (n.d.).CN110091873A - Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.

- Google Patents (n.d.).CN104356022A - Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide.

Sources

- 1. gsconlinepress.com [gsconlinepress.com]

- 2. ijariie.com [ijariie.com]

- 3. Page loading... [guidechem.com]

- 4. CN104356022A - Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide - Google Patents [patents.google.com]

- 5. stacks.cdc.gov [stacks.cdc.gov]

- 6. Benzotriazole-5-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Spectral Characteristics of 7-Bromo-1-methyl-1,2,3-benzotriazole-5-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed theoretical analysis of the spectral data for 7-Bromo-1-methyl-1,2,3-benzotriazole-5-carboxylic acid. In the absence of direct experimental spectra in publicly available databases, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to predict and interpret the compound's spectral features. This predictive approach, supported by data from analogous structures, offers a robust framework for the identification and characterization of this molecule in a research and development setting.

Molecular Structure and Spectroscopic Overview

7-Bromo-1-methyl-1,2,3-benzotriazole-5-carboxylic acid is a substituted benzotriazole derivative. The benzotriazole core is a bicyclic heteroaromatic system of significant interest in medicinal chemistry.[1] The substituents—a bromine atom, a methyl group, and a carboxylic acid—each impart distinct electronic and structural features that are reflected in its spectroscopic signatures. Understanding these signatures is crucial for confirming the identity, purity, and structure of the synthesized compound.

Caption: Molecular Structure of the Target Compound.

Predicted ¹H NMR Spectral Data

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

-

Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. A typical experiment on a 400 MHz spectrometer would involve a 90° pulse, a relaxation delay of 1-5 seconds, and the acquisition of 16-64 scans.

-

Data Processing: Fourier transform the free induction decay (FID) to obtain the spectrum. Phase and baseline correct the spectrum. Integrate the peaks and reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Predicted ¹H NMR Data Summary

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~13.0 | Singlet (broad) | 1H | Carboxylic acid (-COOH) |

| ~8.2 | Singlet | 1H | Aromatic H |

| ~8.0 | Singlet | 1H | Aromatic H |

| ~4.3 | Singlet | 3H | Methyl (-CH₃) |

Interpretation of the Predicted ¹H NMR Spectrum

-

Carboxylic Acid Proton (~13.0 ppm): The proton of the carboxylic acid is expected to be significantly deshielded due to the electronegativity of the adjacent oxygen atoms and hydrogen bonding, appearing as a broad singlet at a very downfield chemical shift.

-

Aromatic Protons (~8.0-8.2 ppm): The two aromatic protons are on a highly substituted benzene ring. Due to the electronic effects of the bromine, carboxylic acid, and the fused triazole ring, they are expected to be in the downfield region typical for aromatic protons. Their multiplicity will likely be singlets, as they are not adjacent to other protons. The specific chemical shifts are influenced by the combined electron-withdrawing effects of the neighboring substituents.

-

Methyl Protons (~4.3 ppm): The protons of the methyl group attached to the nitrogen atom of the triazole ring are expected to appear as a sharp singlet. The chemical shift is downfield from a typical aliphatic methyl group due to the proximity of the electron-withdrawing triazole ring system.

Caption: Predicted ¹H NMR Chemical Shift Assignments.

Predicted ¹³C NMR Spectral Data

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: A more concentrated sample (20-50 mg) is typically required for ¹³C NMR compared to ¹H NMR, dissolved in a suitable deuterated solvent.

-

Instrument Setup: Similar to ¹H NMR, the instrument is tuned and shimmed.

-

Data Acquisition: ¹³C NMR spectra are usually acquired with proton decoupling to simplify the spectrum to a series of singlets. A larger number of scans is required due to the low natural abundance of ¹³C.

-

Data Processing: The FID is Fourier transformed, and the spectrum is phased and baseline corrected. Chemical shifts are referenced to the deuterated solvent.

Predicted ¹³C NMR Data Summary

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~165 | Carboxylic acid (-C OOH) |

| ~145 | Aromatic C -N |

| ~135 | Aromatic C -N |

| ~132 | Aromatic C -COOH |

| ~128 | Aromatic C -H |

| ~125 | Aromatic C -H |

| ~118 | Aromatic C -Br |

| ~35 | Methyl (-C H₃) |

Interpretation of the Predicted ¹³C NMR Spectrum

-

Carbonyl Carbon (~165 ppm): The carbon of the carboxylic acid group is highly deshielded and appears far downfield.

-

Aromatic Carbons (~118-145 ppm): The six carbons of the benzene ring will have distinct chemical shifts based on their substituents. The carbons attached to nitrogen atoms will be downfield, as will the carbon attached to the carboxylic acid group. The carbon bearing the bromine atom will be shifted upfield relative to the others due to the "heavy atom effect," but its exact position can vary. The carbons attached to hydrogen will be in the typical aromatic region.

-

Methyl Carbon (~35 ppm): The methyl carbon attached to the nitrogen atom will be in the aliphatic region, shifted downfield by the adjacent nitrogen.

Predicted Infrared (IR) Spectral Data

Infrared (IR) spectroscopy measures the vibrations of bonds within a molecule, providing information about the functional groups present.

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR

-

Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

-

Data Acquisition: The anvil is pressed against the sample to ensure good contact. The IR spectrum is recorded by passing an infrared beam through the crystal.

-

Data Processing: The resulting interferogram is Fourier transformed to produce the IR spectrum. The spectrum is typically displayed as transmittance or absorbance versus wavenumber (cm⁻¹).

Predicted IR Data Summary

| Predicted Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3300-2500 (broad) | O-H stretch | Carboxylic acid |

| ~3100 | C-H stretch | Aromatic |

| ~2950 | C-H stretch | Methyl |

| 1710-1680 | C=O stretch | Carboxylic acid |

| 1600, 1475 | C=C stretch | Aromatic ring |

| ~1450 | N=N stretch | Triazole |

| 1320-1210 | C-O stretch | Carboxylic acid |

| ~920 (broad) | O-H bend | Carboxylic acid |

| ~750 | C-Br stretch | Bromo-aromatic |

Interpretation of the Predicted IR Spectrum

The IR spectrum is expected to be dominated by the characteristic absorptions of the carboxylic acid group.[2] The O-H stretching vibration will appear as a very broad band spanning from 3300 to 2500 cm⁻¹, a result of strong hydrogen bonding.[2] The carbonyl (C=O) stretch will be a strong, sharp peak around 1700 cm⁻¹. Aromatic C-H and C=C stretching vibrations will be present in their expected regions. The N=N stretch of the triazole ring is often weak but may be observable.[3] The C-Br stretch appears in the fingerprint region.

Predicted Mass Spectrometry (MS) Data

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and structural features.

Experimental Protocol: Electrospray Ionization (ESI) MS

-

Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol or acetonitrile) with a small amount of acid (e.g., formic acid) for positive ion mode or base (e.g., ammonium hydroxide) for negative ion mode.

-

Data Acquisition: The solution is infused into the ESI source, where it is nebulized and ionized. The ions are then guided into the mass analyzer, where they are separated based on their m/z ratio.

-

Data Analysis: The resulting mass spectrum shows the relative abundance of ions at different m/z values.

Predicted MS Data Summary

| m/z | Assignment | Comments |

| 271/273 | [M+H]⁺ | Molecular ion peak in positive ion mode. The two peaks of approximately equal intensity are due to the ⁷⁹Br and ⁸¹Br isotopes. |

| 269/271 | [M-H]⁻ | Molecular ion peak in negative ion mode. Isotopic pattern for bromine will be present. |

| 226/228 | [M-COOH]⁺ | Loss of the carboxylic acid group (45 Da). |

| 198/200 | [M-COOH-N₂]⁺ | Subsequent loss of nitrogen gas (28 Da) from the triazole ring. |

Interpretation of the Predicted Mass Spectrum

The most characteristic feature of the mass spectrum will be the isotopic pattern of the bromine atom. Bromine has two common isotopes, ⁷⁹Br and ⁸¹Br, in approximately a 1:1 ratio. Therefore, all bromine-containing fragments, including the molecular ion, will appear as a pair of peaks separated by 2 m/z units with nearly equal intensity.

The fragmentation pattern will likely involve the initial loss of the carboxylic acid group as a radical, followed by the cleavage of the triazole ring with the loss of a stable nitrogen molecule (N₂).

Caption: A Plausible Fragmentation Pathway.

Synthetic Context and Potential Impurities

Benzotriazole derivatives can be synthesized through various methods, often involving the cyclization of ortho-substituted anilines.[4][5] For 7-Bromo-1-methyl-1,2,3-benzotriazole-5-carboxylic acid, a plausible route could involve the diazotization of a suitably substituted diamine precursor. Knowledge of the synthetic route is crucial for anticipating potential impurities, such as starting materials, regioisomers, or by-products from incomplete reactions, which could be identified through careful analysis of the spectral data.

Conclusion

This guide provides a comprehensive, albeit predictive, analysis of the key spectral features of 7-Bromo-1-methyl-1,2,3-benzotriazole-5-carboxylic acid. The predicted NMR, IR, and MS data, along with the provided experimental protocols and interpretations, serve as a valuable resource for researchers working with this compound. When experimental data becomes available, it can be compared against these predictions to facilitate a thorough and confident structural elucidation.

References

[6] PubChem. 7-Bromo-5-(bromomethyl)-1-methylbenzotriazole. National Center for Biotechnology Information. Available from: [Link]

[4] Indian Academy of Sciences. Facile synthesis of novel benzotriazole derivatives and their antibacterial activities. Available from: [Link]

[7] PubChemLite. 7-bromo-1h-1,2,3-benzotriazole-5-carboxylic acid. Available from: [Link]

[8] PubChemLite. 7-bromo-5-methyl-1h-1,2,3-benzotriazole. Available from: [Link]

[1] GSC Online Press. Review on synthetic study of benzotriazole. Available from: [Link]

[5] Organic Chemistry Portal. Benzotriazole synthesis. Available from: [Link]

[9] PubChem. 1H-Benzotriazole-5-carboxylic acid. National Center for Biotechnology Information. Available from: [Link]

[10] ResearchGate. Theoretical FT-IR spectrum of benzothiazole. Available from: [Link]

[11] The Royal Society of Chemistry. Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic. Available from: [Link]

[2] Spectroscopy Online. The C=O Bond, Part III: Carboxylic Acids. Available from: [Link]

[12] ResearchGate. Experimental absorption IR-spectra of 1,2,3-benzotriazole monomer in... Available from: [Link]

[3] Asian Journal of Chemistry. NMR and IR Studies of Some Metal Complexes of 6-Substituted -1- Hydroxy-1,2,3-Benzotriazoles. Available from: [Link]

[13] National Institute of Standards and Technology. 1H-Benzotriazole - the NIST WebBook. Available from: [Link]

[14] Mass Spectrometry: Fragmentation. Available from: [Link]

Sources

- 1. gsconlinepress.com [gsconlinepress.com]

- 2. spectroscopyonline.com [spectroscopyonline.com]

- 3. asianpubs.org [asianpubs.org]

- 4. ias.ac.in [ias.ac.in]

- 5. Benzotriazole synthesis [organic-chemistry.org]

- 6. 7-Bromo-5-(bromomethyl)-1-methylbenzotriazole | C8H7Br2N3 | CID 155114816 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. PubChemLite - 7-bromo-1h-1,2,3-benzotriazole-5-carboxylic acid (C7H4BrN3O2) [pubchemlite.lcsb.uni.lu]

- 8. PubChemLite - 7-bromo-5-methyl-1h-1,2,3-benzotriazole (C7H6BrN3) [pubchemlite.lcsb.uni.lu]

- 9. 1H-Benzotriazole-5-carboxylic acid | C7H5N3O2 | CID 72917 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. rsc.org [rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. 1H-Benzotriazole [webbook.nist.gov]

- 14. chemistry.miamioh.edu [chemistry.miamioh.edu]

Solubility Profile of 7-Bromo-1-methyl-1,2,3-benzotriazole-5-carboxylic acid in Organic Solvents

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and developability. 7-Bromo-1-methyl-1,2,3-benzotriazole-5-carboxylic acid is a heterocyclic compound of interest in medicinal chemistry, and understanding its behavior in various organic solvents is paramount for its synthesis, purification, formulation, and screening. This guide provides a comprehensive overview of the theoretical principles governing its solubility, predictive insights based on its molecular structure, and a detailed, field-proven experimental protocol for the precise determination of its solubility profile.

Introduction: The Significance of Solubility in Drug Development

In the realm of pharmaceutical sciences, the adage "a drug must be in solution to be absorbed" underscores the fundamental importance of solubility.[1] For a compound like 7-Bromo-1-methyl-1,2,3-benzotriazole-5-carboxylic acid, which possesses a complex molecular architecture, a thorough understanding of its solubility is not merely an academic exercise but a crucial step in the drug development pipeline. Poor solubility can lead to erratic absorption, diminished efficacy, and challenges in formulation.[1]

This guide is designed to equip researchers with both the theoretical framework and the practical methodologies to comprehensively characterize the solubility of this and similar heterocyclic carboxylic acids.

Physicochemical Properties and Predicted Solubility Profile

Molecular Structure and Key Functional Groups

-

Compound Name: 7-Bromo-1-methyl-1,2,3-benzotriazole-5-carboxylic acid

-

CAS Number: 1420800-38-9[2]

-

Molecular Formula: C₈H₆BrN₃O₂[2]

-

Molecular Weight: 256.05 g/mol [2]

The structure of 7-Bromo-1-methyl-1,2,3-benzotriazole-5-carboxylic acid is characterized by several key functional groups that dictate its physicochemical properties:

-

Benzotriazole Core: A bicyclic aromatic system containing three nitrogen atoms. This moiety is relatively polar and can participate in hydrogen bonding.

-

Carboxylic Acid (-COOH): A highly polar, acidic functional group capable of acting as both a hydrogen bond donor and acceptor. The acidity of this group will significantly influence its solubility in basic solvents.

-

Bromo (-Br) Group: An electron-withdrawing and lipophilic substituent that increases the overall molecular weight and hydrophobicity.

-

Methyl (-CH₃) Group: A small, non-polar alkyl group that contributes to lipophilicity.

The Principle of "Like Dissolves Like"

The solubility of a compound is governed by the principle of "like dissolves like," which states that substances with similar intermolecular forces are more likely to be soluble in one another.[3][4] Polar solutes dissolve in polar solvents, and non-polar solutes dissolve in non-polar solvents.[3][4]

Predicted Solubility in Common Organic Solvents

Based on the functional groups present, we can predict the solubility of 7-Bromo-1-methyl-1,2,3-benzotriazole-5-carboxylic acid in various classes of organic solvents:

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding with the carboxylic acid and the nitrogen atoms of the benzotriazole ring. Therefore, moderate to good solubility is expected.

-

Polar Aprotic Solvents (e.g., Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile): These solvents are highly polar and can act as hydrogen bond acceptors. Given the presence of the acidic proton on the carboxylic acid, strong solute-solvent interactions are anticipated, leading to high solubility, particularly in DMF and DMSO. For the related compound benzotriazole, it is soluble in DMF.[5]

-

Non-Polar Solvents (e.g., Hexane, Toluene): The overall polarity of the target molecule, dominated by the carboxylic acid and benzotriazole core, suggests that solubility in non-polar solvents will be low. The bromo and methyl groups will not provide sufficient lipophilicity to overcome the strong cohesive forces of the polar functional groups.

-

Solvents of Intermediate Polarity (e.g., Ethyl Acetate, Dichloromethane): Limited to moderate solubility is predicted. The ability of these solvents to interact with the different functionalities of the molecule will determine the extent of dissolution.

The presence of the carboxylic acid group suggests that the compound will be soluble in aqueous base solutions (e.g., 5% sodium bicarbonate or 5% sodium hydroxide) due to the formation of a highly polar and water-soluble carboxylate salt.[6] This is a key characteristic of organic acids.[6]

Experimental Determination of Solubility: A Step-by-Step Protocol

The following protocol outlines the isothermal shake-flask method, a reliable and widely used technique for determining the thermodynamic solubility of a compound.[3]

Materials and Equipment

-

7-Bromo-1-methyl-1,2,3-benzotriazole-5-carboxylic acid (solid)

-

A selection of organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane, DMF, DMSO)

-

Analytical balance

-

Scintillation vials or small glass test tubes with screw caps

-

Thermostatically controlled shaker or orbital shaker

-

Syringe filters (0.22 µm or 0.45 µm, compatible with the chosen solvents)

-

Syringes

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

Experimental Workflow Diagram

Caption: Workflow for the isothermal shake-flask solubility determination method.

Detailed Protocol

-

Preparation of the Sample:

-

Add an excess amount of 7-Bromo-1-methyl-1,2,3-benzotriazole-5-carboxylic acid to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure that a saturated solution has been achieved.

-

Pipette a precise volume (e.g., 2 mL) of the desired organic solvent into each vial.[7]

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient time to reach thermodynamic equilibrium. A duration of 24 to 48 hours is typically adequate.[3]

-

After the shaking period, allow the vials to stand undisturbed for at least 2 hours to allow the excess solid to sediment.

-

-

Sampling and Analysis:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Attach a syringe filter to the syringe and dispense the solution into a clean, pre-weighed vial. This step is critical to remove any undissolved microparticles.

-

Accurately dilute the filtered sample with a suitable solvent to a concentration that falls within the linear range of your analytical method.

-

Determine the concentration of the diluted sample using a pre-validated analytical method, such as HPLC-UV. A calibration curve should be prepared using standards of known concentrations.

-

-

Calculation:

-

The solubility (S) is calculated using the following formula: S (mg/mL) = C * DF Where:

-

C = Concentration of the diluted sample (mg/mL)

-

DF = Dilution factor

-

-

Data Presentation and Interpretation

The experimentally determined solubility data should be compiled into a clear and concise table. This allows for easy comparison of the compound's solubility across different solvents.

Table 1: Experimentally Determined Solubility of 7-Bromo-1-methyl-1,2,3-benzotriazole-5-carboxylic acid at 25 °C

| Solvent | Solvent Class | Polarity Index | Solubility (mg/mL) | Qualitative Solubility |

| Hexane | Non-Polar | 0.1 | Experimental Data | e.g., Insoluble |

| Toluene | Non-Polar | 2.4 | Experimental Data | e.g., Sparingly Soluble |

| Dichloromethane | Intermediate Polarity | 3.1 | Experimental Data | e.g., Slightly Soluble |

| Ethyl Acetate | Intermediate Polarity | 4.4 | Experimental Data | e.g., Soluble |

| Acetone | Polar Aprotic | 5.1 | Experimental Data | e.g., Soluble |

| Acetonitrile | Polar Aprotic | 5.8 | Experimental Data | e.g., Soluble |

| Ethanol | Polar Protic | 4.3 | Experimental Data | e.g., Freely Soluble |

| Methanol | Polar Protic | 5.1 | Experimental Data | e.g., Freely Soluble |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | 6.4 | Experimental Data | e.g., Very Soluble |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 7.2 | Experimental Data | e.g., Very Soluble |

| Water | Polar Protic | 10.2 | Experimental Data | e.g., Sparingly Soluble |

Advanced Considerations: The Role of pH and Predictive Models

For ionizable compounds like 7-Bromo-1-methyl-1,2,3-benzotriazole-5-carboxylic acid, solubility is highly dependent on the pH of the medium.[8] The solubility will increase significantly in basic conditions due to the deprotonation of the carboxylic acid.

While experimental determination is the gold standard, computational models like COSMO-RS can be employed for the prediction of solubility, particularly for carboxylic acids.[9] These predictive tools can be valuable in the early stages of drug discovery to guide solvent selection and prioritize experimental work.[10]

Conclusion

A comprehensive understanding of the solubility of 7-Bromo-1-methyl-1,2,3-benzotriazole-5-carboxylic acid is indispensable for its successful development as a potential therapeutic agent. This guide has provided a robust framework for predicting and, most importantly, experimentally determining its solubility profile in a range of organic solvents. The detailed protocol and theoretical insights are intended to empower researchers to generate high-quality, reliable data, thereby facilitating informed decisions in synthesis, purification, and formulation development.

References

-

ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent?[Link]

-

International Laboratory USA. 7-BROMO-1-METHYL-1,2,3-BENZOTRIAZOLE-5-CARBOXYLIC ACID. [Link]

-

Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds?[Link]

-

Course Hero. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

University of Toronto. Solubility of Organic Compounds. [https://www.chem.utoronto.ca/coursenotes/CHM249/Lange/Solubility_ handout.pdf]([Link]_ handout.pdf)

-

University of California, Los Angeles. Experiment: Solubility of Organic & Inorganic Compounds. [Link]

-

PubChem. 7-Bromo-5-(bromomethyl)-1-methylbenzotriazole. [Link]

-

National Institutes of Health. Model evaluation for the prediction of solubility of active pharmaceutical ingredients (APIs) to guide solid–liquid separator design. [Link]

-

Scribd. Predicting Carboxylic Acid Solubility. [Link]

-

Indian Academy of Sciences. Facile synthesis of novel benzotriazole derivatives and their antibacterial activities. [Link]

-

ACS Publications. Physics-Based Solubility Prediction for Organic Molecules. [Link]

-

Routledge. Predicting Solubility of New Drugs: Handbook of Critically Curated Data for Pharmaceutical Research. [Link]

-

GSC Online Press. Review on synthetic study of benzotriazole. [Link]

-

Organic Chemistry Portal. Synthesis of benzotriazoles. [Link]

-

AIP Publishing. Comparative Investigation of Reactivity, Stability, Structural and Thermodynamic Parameters of Heterocyclic Carboxylic Acids and Their Benzofused Derivatives. [Link]

-